N-(3,5-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Description
N-(3,5-Dimethylphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by a tricyclic core structure with three distinct aryl substituents:
- N-(3,5-Dimethylphenyl): A disubstituted aniline group with methyl groups at the 3- and 5-positions.
- 7-(4-Methoxyphenyl): A para-methoxy-substituted phenyl ring at the 7-position.
- 5-Phenyl: An unsubstituted phenyl group at the 5-position.
This compound is structurally related to antitumor agents targeting microtubule assembly and kinase inhibitors, as seen in pyrrolo[2,3-d]pyrimidine derivatives such as N-(4-methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . Its design leverages substituent effects on lipophilicity, steric bulk, and electronic properties to optimize biological activity.
Properties
Molecular Formula |
C27H24N4O |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H24N4O/c1-18-13-19(2)15-21(14-18)30-26-25-24(20-7-5-4-6-8-20)16-31(27(25)29-17-28-26)22-9-11-23(32-3)12-10-22/h4-17H,1-3H3,(H,28,29,30) |
InChI Key |
LJSGCLFFMNDNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3,5-dimethylphenyl, 4-methoxyphenyl, and phenyl groups. These reactions often require the use of reagents such as aryl halides and catalysts like palladium or copper.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic groups in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Aryl halides, palladium or copper catalysts, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl) vs. N-(4-Methylphenyl)
- Analogues: 7-(4-Methoxyphenyl)-N-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine (): The para-methyl group reduces steric bulk compared to 3,5-dimethyl, which may decrease binding specificity .
N-(3,5-Difluorophenyl) vs. N-(3,5-Dimethylphenyl)
- Fluorinated Analogues : Electron-withdrawing fluorine atoms (e.g., in N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide) enhance photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) but reduce metabolic stability compared to methyl groups .
Substituent Variations on the 7-Position Phenyl Ring
7-(4-Methoxyphenyl) vs. 7-(4-Ethoxyphenyl)
7-(4-Fluorophenyl) Derivatives
- 7-(4-Fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine (): Fluorine enhances metabolic stability and π-stacking interactions, though it may reduce potency in microtubule-targeting applications compared to methoxy .
Core Structure Modifications
Pyrrolo[2,3-d]Pyrimidine vs. Thieno[2,3-d]Pyrimidine
- Thieno[2,3-d]Pyrimidine Derivatives (): Replacement of pyrrole with thiophene (e.g., N-(4-methoxyphenyl)-7-methyl-thieno[2,3-d]pyrimidin-4-amine) alters electronic properties, reducing planarity and antitumor activity (GI50 >1 µM vs. nanomolar range for pyrrolo derivatives) .
Key Research Findings
Substituent Position Matters : Para-substitution on the 7-position phenyl (e.g., 4-OCH₃) optimizes activity compared to meta- or ortho-substitution, as seen in PET inhibitors and antitumor agents .
Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) on the aniline ring improve metabolic stability, while halogens (e.g., F, Cl) enhance target binding but increase cytotoxicity .
Synthetic Accessibility : Derivatives with 3,5-dimethylphenyl groups (e.g., target compound) are synthesized in high yields (70–90%) compared to ortho-substituted analogues (<70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
